molecular formula C9H10FNO B1302411 N-(4-fluoro-2-methylphenyl)acetamide CAS No. 326-65-8

N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B1302411
CAS No.: 326-65-8
M. Wt: 167.18 g/mol
InChI Key: RJKWSTDTEPBWBJ-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)acetamide (CAS 326-65-8) is a fluorinated acetamide derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H10FNO and a molecular weight of 167.18 g/mol, this compound serves as a valuable chemical intermediate and building block for the synthesis of more complex molecules . Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, is particularly significant. Research indicates that fluorine substitution, especially at the 4-position of the phenyl ring, can play a remarkable role in enhancing the potency and optimizing the physicochemical properties of lead compounds in pharmaceutical research . This makes it a useful scaffold for Structure-Activity Relationship (SAR) studies aimed at developing new therapeutic agents. According to safety data, researchers should handle this compound with care, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Appropriate personal protective equipment should be worn. This product is intended for research purposes only and is not approved for human therapeutic, diagnostic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKWSTDTEPBWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372186
Record name N-(4-fluoro-2-methylphenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-65-8
Record name N-(4-Fluoro-2-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthesis and Chemical Reactivity of N 4 Fluoro 2 Methylphenyl Acetamide

Synthetic Methodologies for N-(4-fluoro-2-methylphenyl)acetamide

The synthesis of this compound, like other acetamides, primarily involves the formation of an amide bond between an amine and an acetylating agent. The reactivity of the amino group is a key factor in these synthetic routes.

General Synthetic Routes for Acetamides

Acetamides are commonly synthesized through the acetylation of primary or secondary amines. libretexts.org This process can be used to install a protecting group on the amine to reduce its reactivity towards electrophiles or oxidizing agents. scribd.comias.ac.in The resulting acetamides are often crystalline solids, which facilitates their purification by recrystallization. libretexts.orgscribd.com

Acetylation of Corresponding Anilines

The acetylation of anilines is a fundamental method for preparing acetanilides. scribd.comdoubtnut.com This reaction involves the replacement of a hydrogen atom on the amino group of the aniline (B41778) with an acetyl group (CH₃CO–). scribd.com The reaction is typically carried out in the presence of glacial acetic acid or other catalysts. scribd.com The acetylation of the aromatic amino group moderates the highly activating effect of the -NH₂ group, which in turn reduces the reactivity of the aromatic ring toward electrophiles. ias.ac.in

Reaction with Acetic Anhydride (B1165640) or Acetyl Chloride

Acetic anhydride and acetyl chloride are the most common acetylating agents used in the synthesis of acetamides. scribd.comvedantu.com

Acetic Anhydride : This reagent is widely used for the acetylation of anilines. vedantu.com The reaction of aniline with acetic anhydride produces acetanilide (B955) and acetic acid as a byproduct. vedantu.compearson.com The process is often performed in the presence of zinc dust to prevent the oxidation of the aniline. vedantu.com While some procedures require refluxing with acetic acid, greener methods have been developed that can be carried out in water without the need for heating. ias.ac.in

Acetyl Chloride : Acetyl chloride is another effective acetylating agent, though it is corrosive and sensitive to moisture. ias.ac.invaia.com The reaction of anilines with acetyl chloride is typically carried out in the presence of a base like pyridine (B92270) or potassium carbonate to neutralize the hydrochloric acid that is formed as a byproduct. scribd.comderpharmachemica.comaskiitians.com Phase transfer catalysts can also be employed to facilitate the reaction and improve yields. derpharmachemica.com

Specific Synthesis of this compound and Related Analogs

The synthesis of this compound follows the general principles of acetamide (B32628) synthesis, starting from the corresponding aniline derivative.

Starting Materials and Reagents

The primary starting material for the synthesis of this compound is 4-fluoro-2-methylaniline (B1329321). chemicalbook.comnih.govsigmaaldrich.com The key reagents used for the acetylation are either acetic anhydride or acetyl chloride. smolecule.com

Key Reactants in the Synthesis of this compound
Compound NameRoleMolecular FormulaReference
4-fluoro-2-methylanilineStarting Material (Aniline)C₇H₈FN chemicalbook.comnih.govsigmaaldrich.com
Acetic AnhydrideAcetylating Agent(CH₃CO)₂O vedantu.comsmolecule.com
Acetyl ChlorideAcetylating AgentCH₃COCl vaia.comsmolecule.com
Reaction Conditions and Optimization

The synthesis of this compound and its analogs can be optimized by adjusting reaction conditions. For instance, in the synthesis of a related compound, 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, the reaction is carried out by adding 2-chloroacetyl chloride to the aniline in ethyl acetate (B1210297) at 0°C under a nitrogen atmosphere. chemicalbook.com Triethylamine is then added dropwise, and the reaction is warmed to room temperature and stirred for a couple of hours. chemicalbook.com

Optimization of general acetamide synthesis has also been explored. For example, the N-acetylation of anilines with acetyl chloride can be efficiently carried out in various solvents like DMF, DMSO, acetonitrile, ethyl acetate, and chloroform (B151607) at room temperature in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). derpharmachemica.com

Summary of Reaction Conditions for Acetamide Synthesis
Acetylating AgentSolventCatalyst/BaseTemperatureReference
Acetyl ChlorideEthyl AcetateTriethylamine0°C to Room Temperature chemicalbook.com
Acetyl ChlorideDMFK₂CO₃/TBABRoom Temperature derpharmachemica.com
Acetic AnhydrideWaterNoneAmbient ias.ac.in
Acetic AnhydrideAcetic AcidZinc DustReflux ias.ac.in
Purification Techniques

The purification of this compound, a solid compound, is crucial to remove impurities from the reaction mixture. Common techniques employed for the purification of acetanilide derivatives include recrystallization and chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. This technique relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For a successful recrystallization, the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. The process involves dissolving the impure this compound in a minimum amount of a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. The choice of solvent is critical and can be determined empirically. Common solvents for the recrystallization of acetanilides include water, ethanol, or mixtures of solvents.

Chromatography is another effective purification technique. In particular, column chromatography is often utilized. In this method, the crude compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An eluent (solvent or mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. Flash chromatography, a rapid form of column chromatography, can also be employed for efficient purification.

The purity of the this compound after purification can be assessed by various analytical methods, such as melting point determination and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Transformations and Derivatization

This compound possesses several reactive sites, including the aromatic ring, the amide functional group, and the methyl group, which allow for a variety of chemical transformations and the synthesis of various derivatives.

Nucleophilic Substitution Reactions

The chemical structure of this compound allows for nucleophilic substitution reactions to occur at different positions.

One potential site for nucleophilic attack is the fluorine atom on the aromatic ring. Aromatic nucleophilic substitution (SNA r) reactions on fluoroarenes are well-documented, particularly when the ring is activated by electron-withdrawing groups. lboro.ac.ukyoutube.com In the case of this compound, the acetamido group is an activating group, which generally disfavors SNA r. However, under specific conditions with strong nucleophiles, substitution of the fluorine atom may be possible.

A more common approach for modification via nucleophilic substitution involves the acetamide side chain. For this to occur, the acetyl group must first be modified to contain a suitable leaving group. For instance, if the starting material was 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, the chlorine atom on the acetyl group would be an excellent leaving group for nucleophilic substitution. In a similar transformation, 2-chloro-N-(p-tolyl)acetamide has been shown to react with sodium azide (B81097) to yield 2-azido-N-(4-methylphenyl)acetamide, demonstrating the feasibility of such substitutions. nih.gov

Reactant Nucleophile Product Reaction Type
2-chloro-N-(p-tolyl)acetamideSodium Azide (NaN3)2-azido-N-(4-methylphenyl)acetamideNucleophilic Substitution

Reduction Reactions to Amine Derivatives

The amide functionality in this compound can be hydrolyzed under acidic or basic conditions to yield 4-fluoro-2-methylaniline and acetic acid. This reaction effectively removes the acetyl protecting group from the amine. A similar hydrolysis reaction has been reported for N-(4-bromo-2-methylphenyl)acetamide, which is converted to 4-bromo-2-methylaniline (B145978) by refluxing with concentrated hydrochloric acid. This suggests that a similar protocol would be effective for the hydrolysis of this compound.

The resulting amine, 4-fluoro-2-methylaniline, is a valuable synthetic intermediate. nbinno.comsigmaaldrich.com

Starting Material Reagents Product Reaction Type
N-(4-bromo-2-methylphenyl)acetamideConcentrated HCl4-bromo-2-methylanilineAmide Hydrolysis
This compoundAcid or Base4-fluoro-2-methylanilineAmide Hydrolysis (Proposed)

Potential for Further Functionalization

The structure of this compound offers multiple avenues for further functionalization, leading to a diverse range of derivatives.

The acetamido group (-NHCOCH3) is a moderate activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. Since the para position is occupied by the fluorine atom, electrophilic attack is directed to the ortho positions relative to the acetamido group. This allows for the introduction of various substituents, such as nitro or halogen groups, onto the aromatic ring. For example, the nitration of acetanilide typically yields the para-nitro derivative, but since this position is blocked in this compound, nitration would be expected to occur at the positions ortho to the acetamido group.

Furthermore, the product of the reduction reaction, 4-fluoro-2-methylaniline, is a versatile building block for further synthesis. nbinno.comsigmaaldrich.com The amino group can be diazotized and subsequently replaced by a variety of functional groups in Sandmeyer-type reactions. It can also be acylated, alkylated, or used in the synthesis of heterocyclic compounds. The presence of the fluorine atom and the methyl group on the aromatic ring can influence the regioselectivity of these subsequent reactions.

Iii. Spectroscopic and Structural Characterization of N 4 Fluoro 2 Methylphenyl Acetamide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of N-(4-fluoro-2-methylphenyl)acetamide, offering a non-destructive means to elucidate its molecular architecture. Each technique provides unique and complementary data, which, when combined, allows for an unambiguous structural assignment.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

While specific experimental data for this compound is not detailed in the provided search results, the expected ¹H NMR spectrum can be predicted based on its chemical structure. The spectrum would feature distinct signals corresponding to the different types of protons: the amide proton (N-H), the three aromatic protons, the aromatic methyl protons (Ar-CH₃), and the acetyl methyl protons (CO-CH₃).

The amide proton is expected to appear as a broad singlet in the downfield region of the spectrum. The three protons on the phenyl ring would produce a complex splitting pattern in the aromatic region, influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The two methyl groups, being chemically non-equivalent, would each appear as a sharp singlet in the upfield region. For comparison, in a related compound, N-(4-(4-arylthiazol-2-ylamino)phenyl)acetamide, the amide N-H proton appears as a singlet around δ 10.16-10.38 ppm, and the acetyl methyl protons (CH₃) are observed as a singlet near δ 2.00 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
N-H (Amide)8.0 - 9.5Broad Singlet1H
Ar-H (Aromatic)6.8 - 7.8Multiplet3H
Ar-CH₃ (Methyl)2.1 - 2.4Singlet3H
CO-CH₃ (Acetyl)2.0 - 2.2Singlet3H

Note: This table is predictive and based on general principles and data from analogous structures.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are anticipated. Key signals include the carbonyl carbon of the amide group, the six unique aromatic carbons (with the carbon directly bonded to fluorine showing a characteristic large coupling constant), and the two methyl carbons.

In similar N-phenylacetamide derivatives, the amide carbonyl carbon (C=O) typically resonates around δ 165-168 ppm. mdpi.comnih.gov The aromatic carbons appear in the δ 110-145 ppm range, with their exact shifts influenced by the substituents. The carbon atom bonded to the fluorine atom is expected to show a large one-bond C-F coupling constant. The methyl carbons of the acetyl and aromatic methyl groups would appear at the most upfield positions. For instance, in N-(4-(4-(4-chlorophenyl)thiazol-2-ylamino)phenyl)acetamide, the carbonyl carbon is at δ 168.34 ppm and the methyl carbon is at δ 24.42 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (Amide)168 - 171
Ar-C (Aromatic)115 - 160 (C-F will be a doublet)
Ar-CH₃ (Methyl)17 - 21
CO-CH₃ (Acetyl)23 - 26

Note: This table is predictive and based on general principles and data from analogous structures.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the carbonyl (C=O) group, the C-N bond of the amide, aromatic C=C bonds, and the C-F bond.

Key expected absorptions include a sharp peak for the N-H stretch of the secondary amide, typically around 3300 cm⁻¹. A strong, sharp absorption corresponding to the amide I band (C=O stretching) is expected around 1660-1680 cm⁻¹. The amide II band, which arises from N-H bending and C-N stretching, would appear around 1530 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ region. A strong band due to C-F stretching is also anticipated, typically in the 1100-1250 cm⁻¹ range. In related N-phenylacetamides, the N-H and C=O stretching vibrations are prominent features of their IR spectra. derpharmachemica.comnist.gov For example, the IR spectrum of 2-(1H-imidazol-1-yl)-N-phenylacetamide shows strong peaks at 3236 cm⁻¹ (N-H) and 1647 cm⁻¹ (C=O). derpharmachemica.com

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-HStretch3250 - 3350Medium-Strong
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium
C=O (Amide I)Stretch1660 - 1680Strong
N-H bend (Amide II)Bend1510 - 1550Strong
Aromatic C=CStretch1450 - 1600Medium
C-FStretch1100 - 1250Strong

Note: This table is predictive and based on general principles and data from analogous structures.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀FNO), the calculated molecular weight is approximately 167.18 g/mol . sigmaaldrich.com Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺•) at m/z = 167.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for N-arylacetamides include cleavage of the amide bond. A primary fragmentation would likely involve the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, leading to a fragment ion corresponding to 4-fluoro-2-methylaniline (B1329321) at m/z = 125. Another possible fragmentation is the cleavage of the C-N bond to generate an acetyl cation ([CH₃CO]⁺) at m/z = 43. Mass spectra of related compounds like N-(4-fluorophenyl)-2,2,2-trifluoro-acetamide show a clear molecular ion peak. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Analysis and Intermolecular Interactions

While a specific crystal structure determination for this compound was not found in the search results, analysis of closely related compounds provides insight into the likely solid-state structure and intermolecular interactions. For instance, the crystal structure of 2-Chloro-N-(4-fluorophenyl)acetamide reveals that molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains. researchgate.net

It is highly probable that this compound would exhibit similar behavior. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These N-H···O hydrogen bonds are a common and dominant supramolecular feature in the crystal packing of primary and secondary amides, often leading to the formation of well-ordered chains or dimeric structures. researchgate.netiucr.org These interactions play a crucial role in determining the physical properties of the compound in the solid state, such as its melting point, which is reported to be 114-116 °C. sigmaaldrich.com

Spectroscopic and Structural Characterization of this compound

Following an extensive search of scientific databases and literature, detailed experimental data from X-ray diffraction studies and Hirshfeld surface analysis for the specific compound this compound (CAS No. 326-65-8) are not available in published scientific literature. As a result, a comprehensive analysis of its crystal structure, including its crystal system, space group, bond lengths, bond angles, and dihedral angles, cannot be provided at this time.

Similarly, the absence of crystallographic information files (CIFs) prevents a Hirshfeld surface analysis. This analysis is crucial for quantifying intermolecular contacts, understanding hydrogen bonding networks, and identifying other non-covalent interactions such as pi-stacking and halogen bonding.

While information for structurally related but distinct compounds is available, the strict focus of this article is solely on this compound. Generating data for the specified sections without published, peer-reviewed experimental results would be scientifically inaccurate.

Further experimental research, specifically single-crystal X-ray diffraction, is required to elucidate the detailed structural and spectroscopic characteristics of this compound as outlined.

Energy Frameworks Analysis for Molecular Packing

A comprehensive energy frameworks analysis for this compound cannot be provided at this time. The reason for this is the absence of a publicly available crystal structure for this specific compound in crystallographic databases.

Energy framework analysis is a computational tool used to investigate the intermolecular interactions and packing patterns within a crystal lattice. This analysis is fundamentally dependent on the precise atomic coordinates and unit cell parameters that are determined through single-crystal X-ray diffraction studies. The output of such a study is typically a crystallographic information file (CIF), which serves as the input for calculating the energy frameworks.

Without the foundational crystallographic data for this compound, it is not possible to:

Calculate the interaction energies (electrostatic, dispersion, repulsion, and polarization) between molecules in the crystal.

Construct and visualize the energy framework diagrams that illustrate the strength and topology of these interactions.

Provide a quantitative analysis of the molecular packing and the dominant forces governing the supramolecular architecture.

While crystallographic and energy framework analyses have been performed on structurally related compounds, the specific arrangement of atoms and the resulting intermolecular interactions in this compound are unique to its structure. Therefore, extrapolating data from other molecules would not provide a scientifically accurate representation for the title compound.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to enable a detailed energy frameworks analysis. Such an analysis would provide valuable insights into the solid-state properties of the compound.

Iv. Computational Chemistry and Molecular Modeling of N 4 Fluoro 2 Methylphenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For N-(4-fluoro-2-methylphenyl)acetamide, DFT calculations are instrumental in predicting its molecular geometry, vibrational modes, and electronic properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral (torsion) angles that define its structure.

Conformational analysis of acetamide (B32628) derivatives reveals that the planarity of the amide group and its orientation relative to the phenyl ring are critical structural features. nih.gov In related N-(substituted phenyl)acetamide compounds, the amide group is often found to be nearly planar. nih.gov However, there is typically a significant twist between the plane of the amide group and the plane of the phenyl ring. researchgate.net For instance, in the crystal structure of a related compound, the dihedral angle between the amide group and the fluorinated benzene (B151609) ring is substantial, indicating a non-coplanar arrangement. nih.gov

The presence of the methyl group at the ortho position of the phenyl ring in this compound likely introduces steric hindrance, which would further influence the preferred conformation and the degree of twisting between the phenyl and acetamide moieties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to model these steric effects and identify the lowest energy conformers. nih.gov

Table 1: Key Geometric Parameters Investigated in Geometry Optimization

ParameterDescriptionTypical Findings in Related Acetamides
Bond Lengths Distances between bonded atoms (e.g., C=O, C-N, N-H, C-F).Generally fall within normal ranges for these bond types.
Bond Angles Angles formed by three connected atoms (e.g., O=C-N).The geometry around the amide nitrogen is often close to planar. iucr.org
Dihedral Angles Torsion angles defining the rotation around bonds (e.g., C-C-N-C).A significant twist is often observed between the phenyl ring and the acetamide group. nih.govresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations are highly effective in predicting these vibrational frequencies, which aids in the assignment of experimental spectral bands. esisresearch.org The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real experimental vibrations. nih.gov

For this compound, key vibrational modes can be predicted based on studies of similar molecules. esisresearch.orgresearchgate.net

N-H Stretch: The N-H stretching vibration is typically a strong band in the IR spectrum, usually found in the range of 3200-3400 cm⁻¹. A red-shift (movement to a lower wavenumber) in this band can indicate hydrogen bonding. esisresearch.org

C=O Stretch: The carbonyl (C=O) stretching mode is one of the most intense and characteristic bands in the IR spectrum of acetamides, typically appearing in the 1650-1700 cm⁻¹ region. researchgate.net Its position is sensitive to the electronic environment and intermolecular interactions.

C-F Stretch: The carbon-fluorine stretching vibration for fluorine attached to an aromatic ring is expected in the 1100-1270 cm⁻¹ range. researchgate.net

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching modes appear in the 1400-1600 cm⁻¹ region. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amide (N-H)Stretching3200 - 3400
Carbonyl (C=O)Stretching1650 - 1700
Phenyl (C=C)Stretching1400 - 1600
Fluoro (C-F)Stretching1100 - 1270

Note: These are general ranges based on related compounds and may vary for the specific molecule.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Negative Regions (Red to Yellow): These areas correspond to high electron density and negative electrostatic potential. They are susceptible to electrophilic attack and indicate sites that can act as hydrogen-bond acceptors. nih.govresearchgate.net For this compound, the most negative region is expected to be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas have a lower electron density and positive electrostatic potential, indicating sites for potential nucleophilic attack. researchgate.net The most positive region is typically found around the amide hydrogen (N-H), highlighting its potential to act as a hydrogen-bond donor. nih.gov

Neutral Regions (Green): These areas have an electrostatic potential close to zero and are generally less reactive.

The MEP map provides a clear illustration of the molecule's polarity and its preferred sites for intermolecular interactions. uni-muenchen.de

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These orbitals are crucial for determining chemical reactivity, electronic transitions, and kinetic stability. malayajournal.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. malayajournal.org The energy of the HOMO (EHOMO) is related to the molecule's ionization potential; a higher EHOMO value suggests a greater ability to donate electrons. researchgate.net For aromatic acetamides, the HOMO is often localized on the electron-rich phenyl ring, indicating that this part of the molecule is the primary site for electrophilic attack.

The LUMO is the innermost orbital without electrons and serves as the electron acceptor. malayajournal.org The energy of the LUMO (ELUMO) is related to the electron affinity of the molecule. researchgate.net In this compound, the LUMO is likely to be distributed over the acetamide group, particularly the carbonyl (C=O) bond, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for assessing molecular stability. malayajournal.org

Large Energy Gap: A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org

Small Energy Gap: A small energy gap suggests that the molecule is more polarizable and more chemically reactive. malayajournal.org

In a study of a related pyrazolyl-acetamide, the calculated HOMO-LUMO energy gap was 5.0452 eV, indicating significant molecular stability. nih.gov

Table 3: Summary of Frontier Molecular Orbital Concepts

ConceptDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalActs as an electron donor. Its energy relates to ionization potential. malayajournal.orgresearchgate.net
LUMO Lowest Unoccupied Molecular OrbitalActs as an electron acceptor. Its energy relates to electron affinity. malayajournal.orgresearchgate.net
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMOA larger gap indicates higher stability and lower reactivity. malayajournal.org

HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

The electronic properties of a molecule are pivotal in determining its chemical reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to further quantify the molecule's reactivity profile. These descriptors offer a deeper understanding of the molecule's behavior in chemical reactions.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution or charge transfer.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the energy lowering of a molecule when it accepts electrons.

This table outlines key chemical reactivity descriptors derived from HOMO and LUMO energies, providing a framework for assessing the chemical behavior of molecules like this compound.

These descriptors are instrumental in predicting the reactive sites of a molecule and its propensity to engage in electrophilic or nucleophilic interactions. chemrevlett.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to simulate the interaction between a small molecule (ligand) and a protein's binding site.

Ligand-Protein Interactions and Binding Affinity

While specific molecular docking studies for this compound were not identified in the reviewed literature, research on other acetamide-containing compounds highlights the potential interactions this molecule could form with protein targets. For instance, molecular docking of novel N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates with human carbonic anhydrase isoforms revealed key binding interactions. nih.govtandfonline.com Similarly, docking of isonicotinohydrazide-bearing pyrimidine (B1678525) acetamides has been performed to explore their antitubercular and antimalarial potential. nih.gov

The binding affinity, often expressed as a binding energy or inhibition constant (Ki), quantifies the strength of the interaction between the ligand and the protein. This value is crucial for predicting the potency of a potential drug candidate. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the fluorine atom and the acetamide group could potentially participate in hydrogen bonding and polar interactions, while the methylphenyl ring would likely engage in hydrophobic interactions within a protein's active site.

Elucidation of Binding Modes and Active Site Interactions

The binding mode describes the specific orientation and conformation of the ligand within the protein's active site. Understanding the binding mode is essential for structure-based drug design, as it allows for the rational modification of the ligand to improve its affinity and selectivity.

Molecular docking simulations can elucidate these binding modes. For example, in a study of phenylhydrazono phenoxyquinolone derivatives, docking against the α-amylase enzyme identified the key amino acid residues involved in the binding and revealed the most stable binding conformations. nih.gov A molecular dynamics simulation can further be employed to assess the stability of the predicted binding mode over time. nih.gov Although no specific protein targets for this compound have been reported in the searched literature, its structural similarity to other biologically active acetamides suggests it could be a candidate for docking studies against various enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive Models for Biological Activity

QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activity. These models can then be used to predict the activity of new, untested compounds. Various statistical methods, such as multiple linear regression (MLR) and genetic function approximation (GFA), are used to build these predictive models. kg.ac.rselsevierpure.comresearchgate.net

Studies on various acetamide derivatives have successfully developed QSAR models for a range of biological activities. For instance, a QSAR study on acetamido-N-benzylacetamide derivatives yielded a predictive model for their anticonvulsant activity. kg.ac.rs Another study on fluorovinyloxyacetamides established a QSAR model to predict their herbicidal activity, identifying descriptors like the dipole moment, radius of gyration, and logP as significant. researchgate.netresearchgate.net For a series of N-(substituted phenyl)-2-chloroacetamides, which are structurally very similar to this compound, QSAR analysis was used to predict their antimicrobial potential. researchgate.net These examples demonstrate the utility of QSAR in developing predictive models for the biological activities of acetamide-containing compounds.

QSAR Model ApplicationBiological ActivityKey Findings
Acetamido-N-benzylacetamide derivativesAnticonvulsantCombination of 2D and 3D descriptors produced a model with high predictive quality. kg.ac.rs
FluorovinyloxyacetamidesHerbicidalDipole moment, radius of gyration, and logP were identified as important descriptors. researchgate.netresearchgate.net
N-(substituted phenyl)-2-chloroacetamidesAntimicrobialHigh lipophilicity of halogenated derivatives correlated with higher activity. researchgate.net

This table summarizes the application of QSAR modeling to different classes of acetamide derivatives, highlighting the types of biological activities predicted and the key structural or physicochemical properties identified.

Identification of Key Structural Features Influencing Activity

A significant outcome of QSAR studies is the identification of the key molecular features that positively or negatively influence biological activity. This information is invaluable for guiding the optimization of lead compounds.

In a study of N-(substituted phenyl)-2-chloroacetamides, which included the closely related N-(4-fluorophenyl) chloroacetamide, it was found that halogenated p-substituted phenyl rings were among the most active compounds against Gram-positive bacteria and pathogenic yeasts. researchgate.net This enhanced activity was attributed to their high lipophilicity, which facilitates passage through the cell membrane. researchgate.net This suggests that the 4-fluoro substitution in this compound is a key structural feature that likely influences its biological activity profile by modulating its lipophilicity. The position of substituents on the phenyl ring has also been shown to be a critical factor determining the biological activity of chloroacetamides. researchgate.net The methyl group at the 2-position in the target compound would also be expected to influence its steric and electronic properties, and consequently its biological activity.

Biological Activity of this compound Remains Undocumented in Publicly Available Research

An extensive review of scientific literature and chemical databases reveals a significant lack of available information regarding the biological activities of the specific chemical compound this compound. Despite its clear chemical structure, there is no documented research pertaining to its antimicrobial, antibacterial, or anticancer properties within the public domain.

Efforts to gather data for a detailed analysis of its effects on various bacterial strains—such as Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, and Ralstonia solanacearum—yielded no specific results for this compound. Similarly, searches for its potential as an agent against resistant bacterial strains and for studies on its structure-activity relationships for antimicrobial potency were unsuccessful.

Furthermore, the investigation into the compound's potential anticancer and cytotoxic activities produced no specific findings. There is no available data on its in vitro cytotoxicity evaluation against common cancer cell lines, including Hela, A549, U87, MCF-7, HT-29, or MDA-MB-231. Consequently, there are no proposed mechanisms of action for this compound in the context of cancer treatment.

It is important to note that while research exists for structurally similar molecules, such as halogenated or otherwise substituted phenylacetamide derivatives, these findings cannot be directly attributed to this compound. The specific placement of the fluoro and methyl groups on the phenyl ring is critical to the molecule's chemical properties and, by extension, its biological effects. Therefore, data from related but distinct compounds are not applicable.

V. Biological Activities and Mechanistic Studies of N 4 Fluoro 2 Methylphenyl Acetamide

Anticancer and Cytotoxic Activities

Proposed Mechanisms of Action

Reactive Oxygen Species (ROS) Production

The induction of reactive oxygen species (ROS) is a known mechanism by which some anticancer agents exert their effects. ROS are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

While no direct studies were identified that specifically measure ROS production induced by N-(4-fluoro-2-methylphenyl)acetamide, the broader class of acetanilide (B955) and acetamide (B32628) derivatives has been associated with a range of biological activities, some of which are linked to oxidative stress pathways. For instance, the compound N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), a structurally related retinoid, is a well-known ROS-inducing agent. Studies have shown that its inhibitory effects on viral entry are associated with increased intracellular ROS generation. This effect was mitigated by the antioxidant α-tocopherol, underscoring the role of ROS in its mechanism of action.

The potential for this compound to induce ROS would likely depend on its specific molecular interactions within the cell and its metabolic breakdown products. The presence of a fluoro- and methyl-substituted phenyl ring could influence its redox properties and interaction with cellular enzymes capable of generating ROS. Further research is necessary to determine if this compound directly contributes to an increase in intracellular ROS levels.

Caspase Activation (e.g., Caspase 3)

Caspases are a family of protease enzymes that play a crucial role in programmed cell death (apoptosis). The activation of executioner caspases, such as caspase-3, is a key event in the apoptotic cascade, leading to the cleavage of essential cellular proteins and the morphological changes characteristic of apoptosis.

Direct evidence for caspase activation by this compound is not available in the current literature. However, studies on the related compound, 4-fluoro-N-butylphenylacetamide (H6), have demonstrated its ability to induce apoptosis through the activation of the caspase cascade. In human squamous lung cancer CH27 cells, treatment with H6 led to the activation of caspase-9 and caspase-3. nih.govnih.gov This activation was a critical step in the apoptotic pathway, as pretreatment with caspase inhibitors significantly inhibited H6-induced apoptosis. nih.govnih.gov Similarly, in human cervical cancer cells, H6 induced the activation of the caspase cascade, including caspase-9 and -3, which preceded DNA fragmentation and apoptosis. researchgate.netnih.gov

These findings suggest that the acetamide scaffold, particularly with a fluoro-substituted phenyl group, may possess the ability to trigger intrinsic apoptotic pathways culminating in the activation of key executioner caspases.

Table 1: Effects of a Related Acetamide Derivative on Caspase Activation

CompoundCell LineObserved EffectReference
4-fluoro-N-butylphenylacetamide (H6)Human squamous lung cancer (CH27)Activation of caspase-9 and caspase-3 nih.govnih.gov
4-fluoro-N-butylphenylacetamide (H6)Human cervical cancer cellsActivation of caspase-9 and caspase-3 researchgate.netnih.gov

This table is based on data for a structurally similar compound, as no direct data for this compound was found.

Mitochondrial Membrane Potential (MMP) Reduction

The mitochondria play a central role in the regulation of apoptosis. A reduction in the mitochondrial membrane potential (MMP) is often an early event in the apoptotic process, leading to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

No studies were found that directly investigated the effect of this compound on MMP. However, research on related compounds provides some indications. For example, the apoptosis induced by 4-fluoro-N-butylphenylacetamide (H6) in human squamous lung cancer cells was accompanied by the accumulation of cytosolic cytochrome c, which is often a consequence of MMP reduction. nih.govnih.gov While the study did not directly measure MMP, the release of cytochrome c is a strong indicator of mitochondrial involvement.

A fall in mitochondrial membrane potential is a recognized early event in many forms of apoptosis. nih.govnih.gov This depolarization can be a critical step that commits a cell to the apoptotic pathway. nih.gov Given the apoptotic activity of related acetamide derivatives, it is plausible that this compound could also influence mitochondrial function, but this requires direct experimental verification.

Cell Cycle Arrest (e.g., G2/M phase)

Cell cycle arrest is a mechanism that can prevent the proliferation of cancer cells. Many chemotherapeutic agents induce cell cycle arrest at specific phases, such as the G2/M phase, which can then lead to apoptosis.

There is no direct evidence to suggest that this compound causes cell cycle arrest. However, the related compound 4-fluoro-N-butylphenylacetamide (H6) has been shown to inhibit cell growth in human cervical cancer cells by inducing G2/M phase arrest. researchgate.netnih.gov This arrest was associated with the down-regulation of cyclins and cyclin-dependent kinases (cdks) that are important for the G2/M transition. researchgate.netnih.gov

The ability of various compounds to induce cell cycle arrest is a common strategy in cancer therapy. researchgate.net For instance, other unrelated compounds have been shown to induce G2/M arrest in different cancer cell lines, highlighting this as a significant mechanism for anti-proliferative effects. nih.govmdpi.com Whether this compound shares this property with its structural analogs is a subject for future investigation.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The induction of apoptosis in cancer cells is a primary goal of many anticancer therapies.

While direct studies on apoptosis induction by this compound are lacking, extensive research on related phenylacetamide derivatives has demonstrated their pro-apoptotic capabilities. For example, 4-fluoro-N-butylphenylacetamide (H6) has been shown to induce apoptosis in both human squamous lung cancer and cervical cancer cells. nih.govnih.govresearchgate.netnih.gov This was evidenced by morphological changes, DNA fragmentation, and positive TUNEL staining. nih.govnih.govresearchgate.netnih.gov The apoptotic mechanism of H6 involved the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov

Furthermore, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have also been synthesized and evaluated as potential anticancer agents, with their efficacy often correlated with their ability to induce apoptosis. nih.gov The general ability of phenylacetate (B1230308) and its derivatives to induce apoptosis in various cancer cell lines is well-documented. nih.gov

Table 2: Apoptotic Effects of Related Phenylacetamide Derivatives

Compound/Derivative ClassCell Line(s)Key Apoptotic EventsReference(s)
4-fluoro-N-butylphenylacetamide (H6)Human squamous lung cancer (CH27), Human cervical cancerCaspase activation, DNA fragmentation, Bax upregulation, Bcl-2 downregulation nih.govnih.govresearchgate.netnih.gov
2-(4-Fluorophenyl)-N-phenylacetamide DerivativesProstate carcinoma (PC3)Anti-proliferative effects, suggesting apoptosis induction nih.gov

This table is based on data for structurally similar compounds, as no direct data for this compound was found.

Enzyme Inhibition Studies (e.g., Tyrosine Kinases, DHFR, Proteases)

The inhibition of specific enzymes that are critical for cancer cell survival and proliferation is a major strategy in modern drug discovery.

Tyrosine Kinases: There is no information available regarding the inhibition of tyrosine kinases by this compound. However, the acetamide scaffold is present in some potent tyrosine kinase inhibitors. For instance, a complex derivative, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, has been identified as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) with an internal tandem duplication (ITD) mutation, which is common in acute myeloid leukemia. nih.govresearchgate.net This demonstrates that the acetamide moiety can be incorporated into structures that exhibit potent tyrosine kinase inhibition.

Dihydrofolate Reductase (DHFR): No studies have been found that evaluate the inhibitory activity of this compound against dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate pathway and a target for several anticancer and antimicrobial drugs. mdpi.comorscience.ruresearchgate.net Inhibitors of DHFR disrupt the synthesis of DNA, RNA, and proteins. mdpi.com The development of novel DHFR inhibitors is an active area of research. nih.govnih.gov

Proteases: There is no available data on the inhibition of proteases by this compound. Protease inhibitors are a diverse class of drugs used in the treatment of various diseases, including viral infections and cancer. nih.gov Recently, chlorofluoroacetamide-based compounds have been developed as covalent inhibitors for the SARS-CoV-2 3CL protease, highlighting the potential of acetamide derivatives in this area. biorxiv.org

Structure-Activity Relationships for Anticancer Potency

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For the class of phenylacetamide derivatives, several SAR studies have been conducted, although none specifically focus on this compound.

Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that the nature and position of substituents on the N-phenyl ring significantly influence their cytotoxic activity. For example, compounds with a nitro group generally demonstrated higher cytotoxic effects than those with a methoxy (B1213986) group. nih.gov

In a series of new acetamide-sulfonamide-containing scaffolds, it was observed that an acetamide linked to phenyl-alkyl groups showed better activity against the urease enzyme than a fluoro-substituted biphenyl (B1667301) group, indicating that the nature of the aromatic system attached to the acetamide is a key determinant of activity. mdpi.com

The inclusion of fluorine in a molecule can often enhance its pharmacological properties, such as metabolic stability and binding affinity. nih.gov The presence of both a fluorine atom and a methyl group on the phenyl ring of this compound would be expected to modulate its lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity. However, without specific data, the precise contribution of these substituents to its anticancer potency remains speculative.

Other Potential Biological Activities

There is currently a lack of specific research focused on the anti-inflammatory properties of this compound. While the broader class of acetamide derivatives has been a subject of investigation for anti-inflammatory effects, dedicated studies detailing the mechanisms or efficacy of this particular compound are not present in the available literature.

No direct studies evaluating the antimalarial activity of this compound were identified. Research into N-aryl acetamides as potential antimalarial agents has been conducted on structurally similar, but distinct, molecules. For instance, studies on N-aryl acetamides with different substituents on the phenyl ring have been performed, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

The analgesic potential of this compound has not been specifically investigated in published research. Although various acetamide derivatives are known to possess analgesic effects, there is no available data from preclinical or clinical studies to confirm such properties for this compound.

A search of scientific databases and literature reveals no studies investigating the potential of this compound to induce axon regeneration. This area of research remains unexplored for this specific chemical entity.

There is no scientific literature available that examines the antidepressant effects of this compound. Research into novel antidepressant compounds has explored various chemical scaffolds, but this specific molecule has not been a subject of such studies.

No direct evidence was found to classify this compound as a herbicide or a known metabolite of existing herbicides. While some acetamide compounds are utilized in agrochemicals, the specific role, activity, or metabolic fate of this compound in this context is not documented in the available research.

Vi. Research Applications and Future Directions for N 4 Fluoro 2 Methylphenyl Acetamide

Role as a Pharmaceutical Intermediate

N-(4-fluoro-2-methylphenyl)acetamide is recognized for its utility as an intermediate in the synthesis of pharmaceutical agents. smolecule.com The presence of fluoro and methyl groups on the phenyl ring provides specific steric and electronic properties that can be exploited in the construction of more complex drug molecules. smolecule.com Its role as a foundational chemical entity is critical in the development pathways of various therapeutics. sigmaaldrich.comsigmaaldrich.com The acetamide (B32628) structure is a common feature in many biologically active compounds, and this particular derivative offers a unique starting point for creating diverse molecular architectures aimed at specific biological targets. For instance, related acetamide structures serve as key intermediates in the synthesis of a variety of pharmaceuticals, underscoring the importance of this chemical class in medicinal chemistry. smolecule.com

Table 1: Profile of this compound as a Chemical Intermediate

AttributeDescriptionSignificanceSource
Chemical ClassSubstituted Acetanilide (B955)Provides a core scaffold for building more complex molecules. bldpharm.com
Key Functional GroupsAmide, Phenyl, Fluoro, MethylThese groups allow for a variety of chemical modifications and influence the final properties of the synthesized drug. smolecule.com
Application AreaPharmaceutical SynthesisUsed in multi-step syntheses to produce active pharmaceutical ingredients (APIs). sigmaaldrich.comsigmaaldrich.com
PurityTypically available in high purity (e.g., 95%) for research and development.High purity is essential for reproducible results in synthetic chemistry and to meet regulatory standards. sigmaaldrich.com

Applications in Agrochemical Development

The field of agrochemical research continuously seeks novel compounds to ensure crop protection and yield. nih.gov Organofluorine compounds, in particular, have been associated with significant advances in the agrochemical development process over the last two decades. nih.gov The inclusion of fluorine atoms can enhance the efficacy, selectivity, and metabolic stability of active ingredients.

The structural framework of this compound is relevant to this field. For example, the compound N-(4-fluoro-phen-yl)-N-isopropyl-2-(methyl-sulfon-yl)acetamide is structurally related to the herbicide flufenacet, highlighting the potential of the N-phenylacetamide scaffold in creating effective agrochemicals. nih.gov Research into derivatives of this compound could lead to the development of new herbicides, fungicides, or insecticides with improved environmental profiles and effectiveness against resistant pests and weeds. nih.gov

Development of Novel Therapeutic Agents

The acetamide scaffold is a cornerstone in the discovery of new drugs. A notable example is the discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. nih.gov This demonstrates that the acetamide moiety is a viable component for designing highly selective kinase inhibitors. This compound can serve as a starting material or a fragment for building libraries of compounds to be screened against various therapeutic targets. Its derivatives are explored for a range of biological activities, with research indicating that similar structures may have potential as antibacterial agents. smolecule.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For acetamide-containing compounds, SAR studies have been crucial in optimizing their therapeutic potential. For instance, research on acetamide-sulfonamide scaffolds as urease inhibitors revealed that the nature of the group attached to the acetamide function significantly influences activity. nih.govsemanticscholar.org Studies showed that an acetamide linked to a phenyl-alkyl group exhibited better urease inhibition than one linked to a fluoro-substituted biphenyl (B1667301) group. nih.govsemanticscholar.org

This principle can be directly applied to this compound. By systematically modifying its structure—for example, by altering substituents on the phenyl ring or changing the acetyl group—researchers can rationally design new compounds with enhanced potency, selectivity, or pharmacokinetic properties. The existing fluoro and methyl groups on the phenyl ring of the title compound provide a specific starting point for such targeted modifications.

Table 2: Structure-Activity Relationship (SAR) Insights from Related Acetamides

Structural ModificationObserved Effect on Biological ActivityImplication for this compoundSource
Variation of Phenyl SubstituentsThe type and position of halogen atoms (e.g., chloro vs. fluoro) can significantly influence chemical reactivity and biological activity.The existing 4-fluoro and 2-methyl groups can be systematically replaced or augmented to fine-tune target binding and efficacy. smolecule.com
Modification of the Acetamide Side ChainReplacing the acetyl group with larger moieties (e.g., phenyl-alkyl groups) has been shown to modulate inhibitory activity against enzymes like urease.Derivatization of the acetamide nitrogen or acetyl methyl group could lead to novel compounds with different therapeutic applications. nih.govsemanticscholar.org
Introduction of HeterocyclesIncorporating heterocyclic scaffolds is a reliable method for lead optimization in both agrochemicals and pharmaceuticals.Linking heterocyclic rings to the this compound core could unlock new biological activities. nih.gov

Advanced Analytical and Spectroscopic Research

The precise characterization of a chemical compound is essential for its application in any field. Advanced analytical and spectroscopic techniques are employed to confirm the structure, purity, and other properties of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Infrared (IR) spectroscopy are standard. semanticscholar.orgiucr.org

Furthermore, modern analytical methods like Hirshfeld surface analysis are used to study and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov For instance, in a study of a structurally related compound, Hirshfeld analysis was used to quantify various intermolecular contacts, which were found to be dominated by hydrogen atoms. nih.gov Such detailed analyses provide a deeper understanding of the solid-state properties of these molecules, which is crucial for formulation and material science applications.

Computational Drug Design and Virtual Screening

Computational methods have become indispensable in modern drug discovery, significantly reducing the time and cost associated with developing new medicines. nih.govtaylorandfrancis.com this compound can be used as a scaffold in computational drug design and virtual screening (VS) campaigns. mdpi.com

In this approach, a virtual library of derivatives based on the core structure of this compound is created. These virtual compounds are then computationally screened against the three-dimensional structure of a biological target, a process known as molecular docking. researchgate.net This helps in predicting the binding affinity and mode of interaction, allowing researchers to prioritize the most promising candidates for chemical synthesis and subsequent biological testing. researchgate.net Furthermore, Density Functional Theory (DFT) calculations can be performed to study the electronic properties and frontier molecular orbitals of the compound, providing insights that can guide the design of molecules with desired electronic characteristics for optimal target interaction. nih.gov

Ongoing Research and Experimental Studies

While specific ongoing research projects focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of N-arylacetamides, to which it belongs, is the subject of vibrant and multifaceted experimental studies. The unique structural combination of a fluorine atom and a methyl group on the phenyl ring makes this compound a compound of significant interest for medicinal chemistry and materials science. Research on analogous compounds provides a clear indication of the likely directions of current and future investigations for this specific molecule.

Current experimental studies on N-arylacetamides are largely centered on the synthesis of novel derivatives and the evaluation of their biological activities. The primary motivation for this research is the development of new therapeutic agents with improved efficacy and selectivity. Key areas of investigation include the exploration of these compounds as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Research:

A significant area of ongoing research is the evaluation of N-phenylacetamide derivatives as potential anticancer agents. nih.govnih.gov Studies have shown that modifications to the phenyl ring and the acetamide group can lead to compounds with potent cytotoxic activity against various cancer cell lines. For instance, the introduction of a fluorine atom can enhance the metabolic stability and cell permeability of a drug candidate. Experimental studies in this area typically involve synthesizing a library of related compounds and screening them for in-vitro cytotoxicity against a panel of human cancer cell lines.

Table 1: Representative Cytotoxicity Data for a Series of N-Arylacetamide Analogs

Compound ID Substitution Pattern Cancer Cell Line IC50 (µM)
Analog A 4-fluoro-2-methyl Prostate (PC-3) 15.2
Analog B 4-fluoro-2-methyl Breast (MCF-7) 22.5
Analog C 3-chloro-4-fluoro Prostate (PC-3) 18.9
Analog D 3-chloro-4-fluoro Breast (MCF-7) 28.1

Note: The data presented in this table is illustrative and based on general findings for this class of compounds, not specific experimental results for this compound.

Anti-inflammatory and Analgesic Studies:

Acetanilide derivatives have a long history in pharmacology, and ongoing research continues to explore new analogs as potential anti-inflammatory and analgesic agents. researchgate.netorientjchem.org These studies often focus on the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. Researchers are actively synthesizing and testing novel N-arylacetamides to identify compounds with high selectivity for COX-2, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Antimicrobial Applications:

The N-arylacetamide scaffold is also being investigated for its potential in developing new antimicrobial agents. mdpi.com The emergence of drug-resistant strains of bacteria and fungi has created an urgent need for novel antibiotics and antifungals. Experimental studies in this domain involve screening acetamide derivatives against a range of pathogenic microorganisms to determine their minimum inhibitory concentrations (MIC).

Table 2: Illustrative Antimicrobial Screening Results for N-Arylacetamide Derivatives

Compound ID Microbial Strain MIC (µg/mL)
Derivative X Staphylococcus aureus 32
Derivative X Escherichia coli 64
Derivative Y Candida albicans 16
Derivative Y Aspergillus niger 32

Note: This data is representative of the type of results sought in antimicrobial screening of this compound class and is not based on specific studies of this compound.

Future Directions:

Future research on this compound is likely to build upon these foundational areas. More targeted studies are anticipated to elucidate the specific mechanisms of action of this compound and its derivatives. This will involve a deeper investigation into their interactions with specific biological targets, such as enzymes and receptors. The strategic placement of the fluoro and methyl groups on the phenyl ring provides a unique electronic and steric profile that could be exploited for designing highly selective inhibitors for various therapeutic targets.

Furthermore, the application of computational modeling and in silico screening is expected to play an increasingly important role in guiding the synthesis of new derivatives with enhanced activity and improved pharmacokinetic properties. As our understanding of the structure-activity relationships of N-arylacetamides grows, so too will the potential for developing novel and effective therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for N-(4-fluoro-2-methylphenyl)acetamide, and how can reaction conditions be optimized?

A common synthetic approach involves the condensation of 4-fluoro-2-methylaniline with acetyl chloride or acetic anhydride under reflux in a polar aprotic solvent (e.g., dichloromethane or acetonitrile). Optimization may include adjusting stoichiometric ratios (e.g., 1.2:1 acylating agent to amine), temperature control (60–80°C), and acid scavengers (e.g., triethylamine) to minimize side reactions like over-acylation . For derivatives requiring halogenation or functionalization post-synthesis, electrophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig) can be employed, with catalysts such as Pd/Cu complexes .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions influence its packing?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key features include:

  • Intramolecular interactions : C–H···O hydrogen bonds forming six-membered rings, stabilizing the planar acetamide moiety.
  • Intermolecular interactions : N–H···O hydrogen bonds between the amide proton and carbonyl oxygen of adjacent molecules, creating infinite chains along crystallographic axes .
  • Packing effects : van der Waals interactions between fluorophenyl and methyl groups influence lattice stability. Data-to-parameter ratios >8.0 and low R-factors (<0.05) ensure reliability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorophenyl acetamide derivatives across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in cancer cell lines) can arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number) to ensure reproducibility .
  • Structural nuances : Subtle substituent changes (e.g., 4-fluoro vs. 2-methyl) alter pharmacokinetics. Use structure-activity relationship (SAR) studies to isolate critical functional groups .
  • Data normalization : Cross-reference with positive controls (e.g., doxorubicin) and apply statistical corrections (e.g., Bonferroni) for multi-cell-line comparisons .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • QSAR modeling : Train models on datasets of fluorophenyl acetamides with known activities. Descriptors like logP, polar surface area, and H-bond acceptors/donors are critical predictors .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify persistent binding modes .

Q. What methodologies are effective in analyzing metabolic stability and degradation pathways of fluorophenyl acetamides?

  • In vitro metabolism : Use liver microsomes (human or rodent) with NADPH cofactors. Monitor metabolites via LC-MS/MS, focusing on hydrolytic cleavage of the acetamide group or oxidative defluorination .
  • Forced degradation studies : Expose compounds to acidic/basic conditions, UV light, and heat. Track degradation products (e.g., free aniline derivatives) using HPLC-PDA .

Methodological Considerations

Q. How should researchers design dose-response experiments for this compound in preclinical models?

  • In vivo dosing : Use a logarithmic concentration range (e.g., 1–100 mg/kg) in rodent models. Monitor plasma concentrations via LC-MS to establish pharmacokinetic (PK) parameters (t₁/₂, Cmax) .
  • Toxicity endpoints : Include histopathology (liver/kidney) and hematological markers (ALT, creatinine) at subchronic doses (14–28 days) .

Q. What spectroscopic techniques are optimal for characterizing synthetic intermediates and impurities?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., fluorine position via ¹⁹F NMR coupling patterns) .
  • IR spectroscopy : Identify carbonyl (1650–1700 cm⁻¹) and amide N–H (3200–3300 cm⁻¹) stretches .
  • HRMS : Resolve isotopic patterns (e.g., chlorine/fluorine) with <5 ppm mass accuracy .

Data Interpretation and Validation

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm). Acceptable purity: ≥95% (area normalization) with resolution >2.0 between analyte and impurities .
  • Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Q. What statistical approaches address variability in biological replicate experiments?

  • ANOVA with post-hoc tests : Compare means across ≥3 independent experiments. Use Tukey’s HSD for pairwise comparisons .
  • Power analysis : Determine sample size (n ≥ 6) to achieve 80% power (α = 0.05) for detecting ≥20% effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.